D-Glucitol-3-13C
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Overview
Description
D-Sorbitol-13C-1, also known as D-Glucitol-13C-1, is a stable isotope-labeled compound where the carbon-1 position is enriched with the carbon-13 isotope. This compound is a derivative of D-Sorbitol, a six-carbon sugar alcohol commonly used as a sugar substitute. The isotopic labeling makes D-Sorbitol-13C-1 particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C-1 typically involves the reduction of D-Glucose-13C-1. The process begins with the isotopic labeling of D-Glucose at the carbon-1 position. This labeled glucose is then reduced using a suitable reducing agent, such as sodium borohydride, under controlled conditions to yield D-Sorbitol-13C-1. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of D-Sorbitol-13C-1 follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the isotopic purity of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions: D-Sorbitol-13C-1 undergoes various chemical reactions, including:
Oxidation: D-Sorbitol-13C-1 can be oxidized to D-Fructose-13C-1 using mild oxidizing agents such as nitric acid.
Reduction: It can be further reduced to produce hexane-1,2,3,4,5,6-hexol.
Substitution: The hydroxyl groups in D-Sorbitol-13C-1 can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Nitric acid or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification
Major Products:
Oxidation: D-Fructose-13C-1.
Reduction: Hexane-1,2,3,4,5,6-hexol.
Substitution: Esterified or etherified derivatives of D-Sorbitol-13C-1
Scientific Research Applications
D-Sorbitol-13C-1 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and the fate of sorbitol in biological systems.
Pharmaceutical Research: Employed in the development and testing of new drugs, particularly in pharmacokinetic studies.
Biological Research: Utilized in studies involving enzyme kinetics and the role of sorbitol in cellular processes.
Industrial Applications: Used in the production of isotopically labeled compounds for various industrial applications, including the synthesis of labeled polymers and materials
Mechanism of Action
The mechanism of action of D-Sorbitol-13C-1 is similar to that of D-Sorbitol. It acts as a sugar alcohol and is metabolized in the body through the polyol pathway. The labeled carbon allows researchers to track its metabolic fate and interactions within biological systems. The primary molecular targets include enzymes involved in the polyol pathway, such as aldose reductase and sorbitol dehydrogenase .
Comparison with Similar Compounds
D-Sorbitol-13C6: Labeled at all six carbon positions with carbon-13.
D-Mannitol-13C6: A similar sugar alcohol labeled at all six carbon positions.
D-Xylose-13C: A five-carbon sugar labeled with carbon-13.
Uniqueness: D-Sorbitol-13C-1 is unique due to its specific labeling at the carbon-1 position, making it particularly useful for studies focused on the initial steps of sorbitol metabolism. In contrast, compounds like D-Sorbitol-13C6 provide a broader view of the entire molecule’s metabolic fate .
Properties
Molecular Formula |
C6H14O6 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-(413C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i5+1/t3-,4+,5+,6+/m0 |
InChI Key |
FBPFZTCFMRRESA-SMKDZJRCSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H]([C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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